N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine

Catalog No.
S8224270
CAS No.
M.F
C13H18BrNO
M. Wt
284.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopr...

Product Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C13H18BrNO/c1-3-15(11-4-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3

InChI Key

ZGXFRMATYCWGJU-UHFFFAOYSA-N

SMILES

CCN(CC1=C(C=CC(=C1)OC)Br)C2CC2

Canonical SMILES

CCN(CC1=C(C=CC(=C1)OC)Br)C2CC2

N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropanamine moiety and a bromo-substituted aromatic ring. The compound's molecular formula is C12H16BrNC_{12}H_{16}BrN, and it has a molecular weight of approximately 255.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. For instance, the bromine can be replaced by various nucleophiles, leading to the formation of derivatives with different biological activities. Additionally, the cyclopropanamine structure can undergo ring-opening reactions under certain conditions, providing avenues for further functionalization.

Preliminary studies suggest that N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine exhibits significant biological activity. It may act as an inhibitor of specific enzymes or receptors, potentially influencing pathways related to inflammation or pain modulation. Such activities are often assessed through in vitro assays using cell lines or isolated tissues to evaluate effects on cellular signaling pathways.

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine typically involves several steps:

  • Bromination: The starting material, 5-methoxyphenylmethanol, is brominated at the 2-position using bromine or a brominating agent.
  • Formation of Cyclopropanamine: The cyclopropanamine moiety is synthesized through a reaction involving an appropriate amine precursor and a cyclopropanation reaction.
  • Coupling Reaction: The brominated aromatic compound is then coupled with the cyclopropanamine derivative to yield the final product.

These steps may vary based on specific laboratory protocols and available reagents.

N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine has potential applications in pharmaceutical research, particularly as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases. Its unique structural features may allow it to interact with specific biological targets, providing therapeutic benefits.

Interaction studies are crucial for understanding how N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine interacts with biological systems. These studies typically involve:

  • Receptor Binding Assays: To determine affinity and selectivity for various receptors.
  • Enzyme Inhibition Tests: To evaluate its potential as an enzyme inhibitor.
  • Cellular Assays: To assess cytotoxicity and efficacy in modulating cellular responses.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-methoxybenzyl bromideBromo-substituted benzyl groupLacks cyclopropane; primarily used in synthesis
N,N-DimethylcyclopropanamineCyclopropane structure without aromatic substitutionDifferent amine substitution
N-(2-Bromo-4-methoxyphenyl)cyclopropanamineSimilar bromo-substituted phenyl groupVariation in methoxy position
1-(2-Bromo-5-methoxyphenyl)cyclohexanamineCyclohexane instead of cyclopropaneAltered ring structure affects biological activity

The uniqueness of N-[(2-bromo-5-methoxyphenyl)methyl]-N-ethylcyclopropanamine lies in its combination of a cyclopropane ring and a specific bromo-substituted aromatic system, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

283.05718 g/mol

Monoisotopic Mass

283.05718 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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